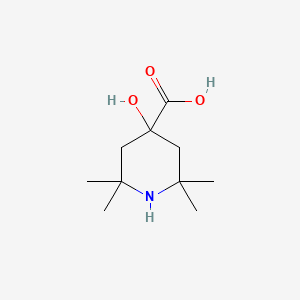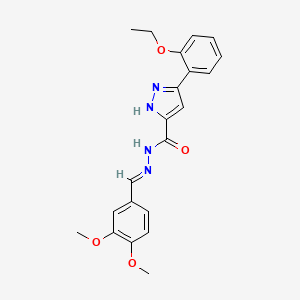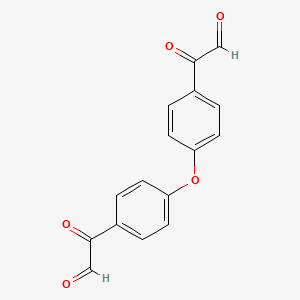
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid is a heterocyclic organic compound. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound is characterized by its piperidine ring structure with four methyl groups and a hydroxyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method includes the use of a two-fold molar excess of a 30% aqueous hydrogen peroxide solution in the presence of sodium tungstate. This reaction is carried out under vigorous stirring for two hours, resulting in a virtually quantitative yield .
Industrial Production Methods
Industrial production methods for this compound often involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxide radicals, which are stable and useful in various applications.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroxide radicals.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable nitroxide radicals. These radicals can interact with reactive oxygen species, neutralizing them and preventing oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A closely related compound with similar properties and applications.
2,2,6,6-Tetramethylpiperidine: Another related compound used in different chemical reactions.
Uniqueness
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid is unique due to its specific structure, which allows it to form stable nitroxide radicals. This stability makes it particularly valuable in applications requiring long-lasting radical species.
Propiedades
Número CAS |
65402-65-5 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-8(2)5-10(14,7(12)13)6-9(3,4)11-8/h11,14H,5-6H2,1-4H3,(H,12,13) |
Clave InChI |
UWDMKTDPDJCJOP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11980862.png)
![N-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11980873.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980879.png)


![(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980891.png)

![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980907.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)



